molecular formula C8H10ClNO3 B6176569 5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride CAS No. 2551115-96-7

5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride

Cat. No.: B6176569
CAS No.: 2551115-96-7
M. Wt: 203.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride typically involves the cyclopropanation of a furan derivative followed by amination. One common method includes the reaction of furan-2-carboxylic acid with a cyclopropylamine under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as hydrochloric acid and ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminocyclopropyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-aminocyclopropyl)furan-2-carboxylic acid
  • 5-(1-aminocyclopropyl)thiophene-2-carboxylic acid
  • 5-(1-aminocyclopropyl)pyrrole-2-carboxylic acid

Uniqueness

5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride is unique due to its specific combination of the furan ring and aminocyclopropyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(1-aminocyclopropyl)furan-2-carboxylic acid hydrochloride involves the conversion of furfural to 5-(1-aminocyclopropyl)furan-2-carboxylic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Furfural", "Cyclopropane", "Ammonia", "Sodium hydroxide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Furfural is reacted with cyclopropane and ammonia in the presence of sodium hydroxide to form 5-(1-aminocyclopropyl)furan-2-carboxylic acid.", "Step 2: The resulting carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt of 5-(1-aminocyclopropyl)furan-2-carboxylic acid." ] }

CAS No.

2551115-96-7

Molecular Formula

C8H10ClNO3

Molecular Weight

203.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.